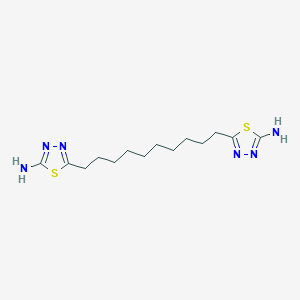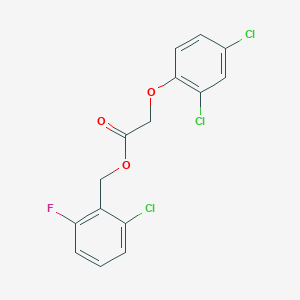![molecular formula C16H15ClN4S2 B4716731 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea](/img/structure/B4716731.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea
Overview
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea, also known as CTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTU is a thiourea derivative that has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mechanism of Action
The exact mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea is not fully understood, but several studies have suggested that it may act through multiple pathways. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea has also been shown to inhibit the activity of several enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response and tumor progression.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-viral activities, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of several enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea has also been shown to modulate the activity of ion channels, such as TRPV1 and TRPA1, which are involved in pain perception and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea is its broad range of biological activities, which makes it a useful tool for studying various biological processes. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea is also relatively easy to synthesize and can be obtained in high yields. However, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea has some limitations for lab experiments. For example, N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea also has some toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea. One area of interest is the development of more potent and selective analogs of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea for specific applications. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-tumor, and anti-viral activities of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea. Additionally, the potential use of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea as a therapeutic agent for various diseases, such as cancer and viral infections, warrants further investigation.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anti-inflammatory activity, which has been demonstrated in several in vitro and in vivo studies. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the infiltration of immune cells into inflamed tissues.
Another area of interest is the anti-tumor activity of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea. Several studies have shown that N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea can inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis.
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea also exhibits anti-viral activity against a variety of viruses, including HIV, hepatitis C virus, and influenza A virus. N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea has been shown to inhibit viral replication by targeting different stages of the viral life cycle, such as viral entry, reverse transcription, and viral assembly.
properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(thiophen-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S2/c17-13-5-3-12(4-6-13)10-21-11-14(8-19-21)20-16(22)18-9-15-2-1-7-23-15/h1-8,11H,9-10H2,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXFVQIDQQRMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-fluorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4716653.png)

![7-(2-methoxyphenyl)-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4716660.png)
![1-[2-(4-fluorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716661.png)
![3-[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-methylphenyl)acrylamide](/img/structure/B4716667.png)
![6-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4716672.png)
![ethyl 2-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4716688.png)



![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4716728.png)


![3-(2-chloropyridin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4716734.png)